2-(2-Chlor-6-ethoxy-4-formylphenoxy)propansäure

Übersicht

Beschreibung

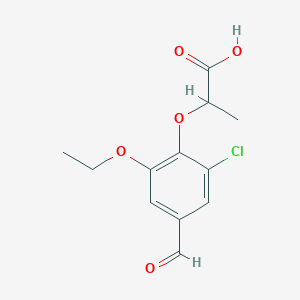

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is an organic compound with the molecular formula C12H13ClO5 It is a derivative of phenoxypropanoic acid and is characterized by the presence of a chloro, ethoxy, and formyl group on the phenyl ring

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C12H13ClO5

Molecular Weight: 272.68 g/mol

IUPAC Name: 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid

The compound features a chloro group, an ethoxy group, and a formyl group attached to a phenyl ring, which contributes to its reactivity and biological activity .

Chemistry

In synthetic organic chemistry, 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid serves as a building block for more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it valuable for creating derivatives with tailored properties for specific applications .

Biology

The compound is studied for its biological activity , particularly its interactions with biomolecules. Research indicates that it can influence various biochemical pathways due to its reactive functional groups. For instance, the formyl group can participate in nucleophilic addition reactions, which may lead to the modification of proteins or nucleic acids .

Medicine

In the medical field, 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is investigated for its potential therapeutic properties. It has been identified as a precursor in the synthesis of pharmaceutical compounds aimed at treating various diseases, including cancer and viral infections. Its immunomodulatory effects have been highlighted in patents suggesting its use in treating virological diseases and cancer .

Case Study 1: Anticancer Activity

Research has shown that compounds with structural similarities to 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid exhibit significant anticancer properties. A study demonstrated that derivatives could induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and generation of reactive oxygen species (ROS). This highlights the potential of this compound in developing new cancer therapies .

Case Study 2: Immunomodulatory Effects

A patent outlines the use of this compound as an immunomodulator , suggesting its efficacy in treating conditions related to immune system dysfunction. The study indicates that the compound can modulate immune responses, potentially slowing the progression of certain diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-ethoxyphenol and 4-formylphenoxyacetic acid.

Reaction Conditions:

Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 2-(2-Chloro-6-ethoxy-4-carboxyphenoxy)propanoic acid.

Reduction: 2-(2-Chloro-6-ethoxy-4-hydroxyphenoxy)propanoic acid.

Substitution: 2-(2-Amino-6-ethoxy-4-formylphenoxy)propanoic acid (when using an amine as the nucleophile).

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the chloro and ethoxy groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Chloro-6-ethoxyphenoxy)acetic acid

- 2-(2-Chloro-4-formylphenoxy)propanoic acid

- 2-(2-Chloro-6-ethoxy-4-hydroxyphenoxy)propanoic acid

Uniqueness

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is unique due to the presence of both the formyl and ethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Biologische Aktivität

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H15ClO5

- Molecular Weight: 286.71 g/mol

- Structure: The compound features a chloro group, an ethoxy group, and a formyl group, which contribute to its reactivity and interaction with biological targets.

The biological activity of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is influenced by its structural components:

- The formyl group can participate in various biochemical reactions, making it a reactive site for enzyme interactions.

- The chloro and ethoxy groups affect the compound's binding affinity and reactivity towards specific molecular targets, potentially leading to varied biological effects such as anti-inflammatory or anticancer activities .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Anticancer Activity

Studies have shown that derivatives of this compound possess notable cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated significant inhibitory effects on epidermoid carcinoma (HEP2) and colorectal carcinoma (HCT-116) cells when treated with similar phenoxyacetic acid derivatives .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 2a | HEP2 | 30.5 |

| 4b | HCT-116 | 25.7 |

| 4d | HEP2 | 28.9 |

The results suggest that the presence of electron-withdrawing or donating groups can enhance the anticancer potency of these compounds .

Anti-inflammatory Effects

The compound's interaction with prostaglandin E receptors (EP receptors) has been studied in the context of inflammation and cancer progression:

- Overexpression of EP receptors correlates with various cancers, and antagonists targeting these receptors have shown potential in reducing tumor growth in experimental models .

- The compound may act as an EP receptor antagonist, thereby modulating inflammatory responses associated with cancer progression .

Case Studies

- Colorectal Cancer: A study evaluated the effect of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid on HCT-116 cells, showing an IC50 value significantly lower than that of Doxorubicin, indicating higher potency in inhibiting cell proliferation .

- Epidermoid Carcinoma: Another study found that compounds structurally similar to this acid exhibited cytotoxicity against HEP2 cells, suggesting a promising avenue for therapeutic development against skin cancers .

Eigenschaften

IUPAC Name |

2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)11(10)18-7(2)12(15)16/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKVVBDFOFCEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392482 | |

| Record name | 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590395-60-1 | |

| Record name | 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.